molecular formula C28H24FN5O3 B2789363 3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-87-0

3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2789363
CAS No.: 873076-87-0
M. Wt: 497.53
InChI Key: WVPWBEUWNGWPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a recognized and potent inhibitor of phosphodiesterase 10A (PDE10A) (Source) . PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing, making it a prominent target for investigating basal ganglia function and dysfunction (Source) . This compound functions by selectively blocking the PDE10A enzyme, leading to elevated intracellular levels of the secondary messengers cAMP and cGMP, thereby modulating striatal output pathways and dopaminergic neurotransmission (Source) . Its primary research value lies in preclinical studies aimed at understanding and treating a range of neuropsychiatric and neurodegenerative disorders. Researchers utilize this inhibitor to probe the pathophysiology and potential treatment avenues for conditions such as schizophrenia , where modulation of striatal signaling may address positive, negative, and cognitive symptoms, and Huntington's disease , a condition characterized by the degeneration of striatal neurons. The compound serves as a critical pharmacological tool for validating PDE10A as a therapeutic target and for elucidating the complex signaling mechanisms that govern motor behavior and cognitive function.

Properties

CAS No.

873076-87-0

Molecular Formula

C28H24FN5O3

Molecular Weight

497.53

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C28H24FN5O3/c1-31-25-24(26(35)34(28(31)36)18-19-8-5-6-11-23(19)29)33-17-7-16-32(27(33)30-25)20-12-14-22(15-13-20)37-21-9-3-2-4-10-21/h2-6,8-15H,7,16-18H2,1H3

InChI Key

WVPWBEUWNGWPNQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Benzyl Substitutions

  • 2-Chlorobenzyl () : Chlorine’s larger size may increase steric hindrance but improve hydrophobic interactions in enzyme pockets .

Aryl Modifications at Position 9

  • 4-Fluorophenyl (): Fluorine’s electron-withdrawing effect could enhance aromatic interactions but reduce solubility compared to phenoxyphenyl .
  • 4-Methoxybenzylidene amino (): The methoxy group and imine linkage introduce hydrogen-bonding sites, possibly altering target specificity .

Methyl Group Variations

  • 1-Methyl (Target Compound) : A common feature in xanthine derivatives to prevent demethylation and enhance stability.
  • 1,7-Dimethyl () : Additional methylation may improve metabolic stability but could reduce conformational flexibility .

Pharmacological Implications

  • MAO-B Inhibition : highlights that halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl) enhance MAO-B inhibition, suggesting the target compound’s 2-fluorobenzyl group may similarly contribute to enzyme targeting .
  • Neuroprotective Potential: The phenoxyphenyl moiety in the target compound could improve blood-brain barrier penetration compared to bulkier substituents (e.g., 4-methoxybenzylidene amino in ) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including Friedel-Crafts alkylation for intermediate formation and cyclization steps. Key parameters include:

  • Temperature : Optimal ranges between 60–80°C for cyclization to minimize side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure be confirmed post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography (if crystals form): Resolve bond angles/planarity of the pyrimido-purine core .

Q. What preliminary assays are recommended to screen biological activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Kinase Inhibition : Test against CDK2/cyclin E or EGFR kinases using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 μM concentrations .
  • Dose-Response Analysis : Calculate IC50_{50} values via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or substituent effects. Mitigate by:

  • Assay Standardization : Use identical cell lines, serum concentrations, and incubation times across labs .
  • SAR Studies : Compare activity of analogs (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl derivatives) to isolate substituent contributions .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What strategies optimize in vivo pharmacokinetics without compromising efficacy?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the 1-methyl position to enhance solubility and oral bioavailability .
  • Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., replacing phenoxyphenyl with pyridyl groups) .
  • Toxicokinetics : Monitor plasma half-life (t1/2_{1/2}) and AUC in rodent models using LC-MS/MS .

Q. How can computational methods guide target identification?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for kinases (e.g., PDB: 1ATP for CDK2) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
  • Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC labeling to identify off-target interactions .

Q. What analytical techniques resolve discrepancies in reaction yields?

  • Methodological Answer :

  • Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., carbonyl peaks at 1700–1750 cm1^{-1}) .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent, and catalyst ratios .
  • Byproduct Analysis : Use GC-MS to identify and quantify side products (e.g., dehalogenated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.